![molecular formula C11H11ClN2O B183477 2-[(7-Chloroquinolin-4-yl)amino]ethanol CAS No. 91066-18-1](/img/structure/B183477.png)
2-[(7-Chloroquinolin-4-yl)amino]ethanol
Übersicht
Beschreibung
2-[(7-Chloroquinolin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-[(7-Chloroquinolin-4-yl)amino]ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the infected cells. In the case of antimalarial activity, this compound is believed to inhibit the heme detoxification pathway, leading to the accumulation of toxic heme in the parasite and ultimately causing its death. In the case of anticancer activity, this compound is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-[(7-Chloroquinolin-4-yl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as dihydrofolate reductase and topoisomerase II, which are essential for the growth and replication of cells. This compound has also been shown to induce oxidative stress and DNA damage, leading to cell death. Additionally, 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(7-Chloroquinolin-4-yl)amino]ethanol in lab experiments is its broad-spectrum activity against various pathogens and cancer cells. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further research. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[(7-Chloroquinolin-4-yl)amino]ethanol. One area of research is the development of new analogs with improved solubility and efficacy. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other drugs and pathways. Additionally, further research is needed to explore the immunomodulatory effects of 2-[(7-Chloroquinolin-4-yl)amino]ethanol and its potential applications in treating viral infections. Finally, the potential use of this compound as a therapeutic agent in clinical settings should also be explored.
Conclusion:
In conclusion, 2-[(7-Chloroquinolin-4-yl)amino]ethanol is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore the various future directions of this compound, and its potential as a therapeutic agent in clinical settings should also be explored.
Wissenschaftliche Forschungsanwendungen
2-[(7-Chloroquinolin-4-yl)amino]ethanol has potential applications in various fields of scientific research. It has been studied for its antimalarial properties and has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. This compound has also been studied for its anticancer properties and has shown potential in inhibiting the growth of cancer cells. Additionally, 2-[(7-Chloroquinolin-4-yl)amino]ethanol has been studied for its potential use as an antiviral agent and has shown activity against various viruses such as herpes simplex virus and human immunodeficiency virus.
Eigenschaften
CAS-Nummer |
91066-18-1 |
---|---|
Molekularformel |
C11H11ClN2O |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
2-[(7-chloroquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C11H11ClN2O/c12-8-1-2-9-10(14-5-6-15)3-4-13-11(9)7-8/h1-4,7,15H,5-6H2,(H,13,14) |
InChI-Schlüssel |
RSYOSUMAMNFKSM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCO |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCO |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.